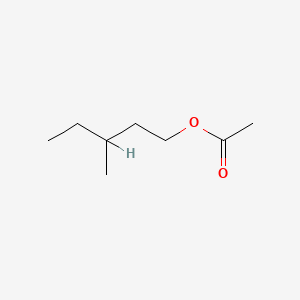

3-Methylpentyl acetate

Descripción

3-Methylpentyl acetate (IUPAC name: 3-methylpentyl ethanoate) is an organic ester with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol . Its CAS Registry Number is 35897-13-3, and its structure features a pentyl chain with a methyl group at the third carbon, esterified with acetic acid . Key physical properties include a boiling point of 168°C and a density of approximately 0.861–0.866 g/cm³ . This compound is used in industrial applications, such as solvents, flavoring agents, and intermediates in organic synthesis, owing to its ester functional group, which contributes to its fruity odor and volatility .

Propiedades

IUPAC Name |

3-methylpentyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-7(2)5-6-10-8(3)9/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYJZIICTJCGOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90957312 | |

| Record name | 3-Methylpentyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35897-13-3 | |

| Record name | 1-Pentanol, 3-methyl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35897-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpentyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035897133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylpentyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpentyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Methylpentyl acetate can be synthesized through the esterification of 3-methylpentanol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Types of Reactions: 3-Methylpentyl acetate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 3-methylpentanol and acetic acid.

Oxidation: Although esters are generally resistant to oxidation, under strong oxidative conditions, this compound can be oxidized to produce carboxylic acids and other oxidation products.

Reduction: Reduction of this compound can yield the corresponding alcohol, 3-methylpentanol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: 3-Methylpentanol and acetic acid.

Oxidation: Carboxylic acids and other oxidation products.

Reduction: 3-Methylpentanol.

Aplicaciones Científicas De Investigación

3-Methylpentyl acetate has various applications in scientific research, including:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Studied for its role in pheromone communication in insects.

Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.

Industry: Widely used in the fragrance and flavor industry for its fruity aroma.

Mecanismo De Acción

The mechanism of action of 3-methylpentyl acetate primarily involves its interaction with olfactory receptors due to its volatile nature. When inhaled, the compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic fruity odor. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing 3-methylpentanol and acetic acid .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Isomers and Homologs

3-Methylbutyl Acetate (Isoamyl Acetate)

- Molecular Formula : C₇H₁₄O₂

- Molecular Weight : 130.18 g/mol

- Boiling Point : ~142°C

- CAS : 123-92-2

- Key Differences :

2-Methylpentyl Acetate

4-Methylpentyl Acetate

- Molecular Formula : C₈H₁₆O₂

- Molecular Weight : 144.21 g/mol

- Key Differences :

Unsaturated Analog: 3-Methylpent-2-enyl Acetate

Functional Group Variations: 3-Methylpentyl Angelate

Data Table: Comparative Properties of Key Acetates

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | 35897-13-3 | C₈H₁₆O₂ | 144.21 | 168 | Solvents, flavor intermediates |

| 3-Methylbutyl Acetate | 123-92-2 | C₇H₁₄O₂ | 130.18 | 142 | Food flavoring, fragrances |

| 2-Methylpentyl Acetate | 7789-99-3 | C₈H₁₆O₂ | 144.21 | N/A | Industrial solvents |

| 4-Methylpentyl Acetate | N/A | C₈H₁₆O₂ | 144.21 | N/A | Atmospheric chemistry studies |

| 3-Methylpent-2-enyl Acetate | 925-73-5 | C₈H₁₄O₂ | 142.20 | N/A | Specialty chemicals |

Actividad Biológica

3-Methylpentyl acetate (CAS Number: 35897-13-3) is an ester compound that has garnered attention for its potential biological activities. This article delves into the mechanisms, biochemical pathways, and various biological effects associated with this compound, drawing from diverse research findings.

This compound is characterized by its molecular formula and a molecular weight of approximately 144.21 g/mol. It is a colorless liquid with a fruity odor, commonly used in flavoring and fragrance applications due to its pleasant scent profile.

Target Interactions

The primary biological targets of this compound are not extensively documented. However, as a simple ester, it is likely to interact with various enzymes and receptors in biological systems. The hydrolysis of this compound by esterases leads to the formation of 3-methylpentanol and acetic acid, which can further participate in metabolic processes.

Mode of Action

The mode of action involves several biochemical pathways:

- Ester Hydrolysis : The compound undergoes hydrolysis catalyzed by esterases, producing metabolites that may influence cellular functions.

- Cell Signaling Modulation : It may modulate cell signaling pathways by interacting with specific receptors or enzymes, affecting gene expression and metabolic activity.

Biochemical Pathways

This compound participates in various metabolic pathways:

- Acetate-Mevalonate Pathway : This pathway is crucial for the biosynthesis of terpenoids and steroids.

- Citric Acid Cycle : Its metabolites can enter the citric acid cycle, influencing energy metabolism.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are not well-studied. However, as a lipophilic molecule, it is expected to be well-absorbed in biological systems. Esterases play a significant role in its metabolism, hydrolyzing the ester bond to yield biologically active metabolites.

Cellular Effects

Research indicates that this compound can influence various cellular processes:

- Gene Expression : It has been shown to affect the expression of genes involved in metabolic pathways.

- Membrane Fluidity : The compound may alter membrane fluidity, impacting cellular signaling and function.

Toxicological Studies

Toxicological assessments reveal that the effects of this compound vary with dosage:

- Low Doses : Minimal impact on cellular functions.

- High Doses : Significant alterations in metabolic pathways and potential liver toxicity have been observed in animal models.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Q. What role does this compound play in biochemical studies, particularly in lipid membrane interactions?

- Answer :

- Membrane Fluidity Studies : Incorporate the compound into liposomes (e.g., DPPC bilayers) and monitor phase transitions via differential scanning calorimetry (DSC) .

- Permeability Assays : Use fluorescent probes (e.g., calcein leakage) to assess disruption kinetics.

- Comparative Analysis : Contrast with shorter-chain esters (e.g., ethyl acetate) to elucidate structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.